molecular formula C8H13NO4 B2428910 2-(Cyclopropylformamido)-3-hydroxybutanoic acid CAS No. 1160934-95-1

2-(Cyclopropylformamido)-3-hydroxybutanoic acid

Cat. No. B2428910
CAS RN: 1160934-95-1
M. Wt: 187.195
InChI Key: UXASEZYLSKILAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions and processes used to synthesize the compound. It would also include the conditions under which the synthesis occurs, such as temperature, pressure, and the presence of catalysts .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide insights into the compound’s chemical properties .


Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

Cyclodextrins and Inclusion Complexes

2-(Cyclopropylformamido)-3-hydroxybutanoic acid: belongs to the family of cyclodextrins , which are cyclic oligomers obtained from the enzymatic degradation of starch. Cyclodextrins have a unique structure, consisting of several glucose units linked together covalently by oxygen atoms. They form hollow, truncated-cone-shaped molecules with a hydrophobic cavity that can encapsulate other molecules through host–guest interactions .

Applications::

Chitosan and Biomedical Applications

Chitosan, a derivative of chitin, is another fascinating compound with diverse applications. Although not directly related to This compound , it’s worth mentioning due to its relevance in biomedicine .

Applications::

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or organisms. This could include its effects on enzymes, cellular processes, or whole organisms .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are often a good source of this information .

Future Directions

This would involve a discussion of unanswered questions about the compound and suggestions for future research .

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-4(10)6(8(12)13)9-7(11)5-2-3-5/h4-6,10H,2-3H2,1H3,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXASEZYLSKILAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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